2-((3aR,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Description
This compound features a bicyclic methanoisoindol-1,3-dione core fused with a tetrahydrofuran-like ring system, conferring rigidity and stereochemical complexity. The 4-sulfamoylphenyl group serves as a key pharmacophore, likely contributing to hydrogen bonding and target engagement. The 3-methylbutanamide linker bridges these moieties, modulating solubility and conformational flexibility. Its stereochemistry (3aR,7aS) is critical for 3D shape complementarity in biological interactions. This compound belongs to a class of sulfonamide derivatives with demonstrated applications in enzyme inhibition and receptor modulation, though its specific biological targets require further elucidation .
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-10(2)17(18(24)22-13-5-7-14(8-6-13)29(21,27)28)23-19(25)15-11-3-4-12(9-11)16(15)20(23)26/h3-8,10-12,15-17H,9H2,1-2H3,(H,22,24)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHSSFOESLSQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3aR,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is a complex organic molecule with potential biological activities. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C₁₅H₁₉N₃O₄S
- Molecular Weight: 335.39 g/mol
- CAS Number: 1243556-64-0
The compound features a dioxoisoindole core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways such as Wnt/β-catenin, which are crucial in cell proliferation and differentiation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of specific enzymes linked to tumor growth and inflammation. For instance:
- Wnt Pathway Inhibition : Compounds structurally similar to this one have shown IC50 values in the low nanomolar range for Wnt pathway inhibition, correlating with enhanced cardiomyogenesis in stem cells .
| Compound | % Inhibition (1 μM) | IC50 (nM) |
|---|---|---|
| Compound A | 90 ± 1 | 93 ± 4 |
| Compound B | 88 ± 1 | 95 ± 3 |
Case Studies
- Cardiomyogenesis Induction : A study highlighted that compounds similar to our target demonstrated the ability to induce cardiomyocyte differentiation in human embryonic stem cells (hESCs). The lead compound from this series had an IC50 of approximately 51 nM for Wnt inhibition and was non-toxic at therapeutic concentrations .
- Anticancer Activity : Research into related compounds has shown that they can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. This suggests a potential application in cancer therapy.
Toxicity and Safety Profile
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. Safety data from related compounds suggest that adverse effects are minimal when administered within recommended dosages.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Variable Acyl Chains
Compounds sharing the 4-sulfamoylphenyl group but differing in acyl chain length and branching (Table 1) highlight structure-activity relationships:
- Shorter chains (e.g., butyramide, 5a) exhibit higher melting points (+180°C) and optical activity ([α]D = +4.5°), suggesting stronger crystalline packing and chiral stability.
- Longer chains (e.g., heptanamide, 5d) show reduced yields (45.4%) and lower melting points (143°C), indicating synthetic challenges and increased conformational flexibility .
Table 1: Structural Analogs with Varying Acyl Chains
| Compound | Acyl Chain | Molecular Formula | Yield (%) | m.p. (°C) | [α]D (c=0.1, MeOH) |
|---|---|---|---|---|---|
| 5a | Butyramide | C₁₄H₁₉N₂O₅S | 51.0 | 180–182 | +4.5° |
| 5b | Pentanamide | C₁₅H₂₁N₂O₅S | 45.4 | 174–176 | +5.7° |
| 5c | Hexanamide | C₁₆H₂₃N₂O₅S | 48.3 | 142–143 | +6.4° |
| 5d | Heptanamide | C₁₇H₂₅N₂O₅S | 45.4 | 143–144 | +4.7° |
Analogs with Heterocyclic Sulfonamide Modifications
Replacement of the sulfamoylphenyl group with heterocycles (e.g., isoxazole, thiazole) alters electronic properties and bioactivity (Table 2):
Table 2: Heterocyclic Sulfonamide Analogs
| Compound | Heterocycle | Molecular Formula | Molecular Weight | Color |
|---|---|---|---|---|
| F4 | 5-Methylisoxazol-3-yl | C₂₃H₂₂N₄O₅S₂ | 498.57 | Pale yellow |
| F5 | Thiazol-2-yl | C₂₂H₂₂N₃NaO₆S | 479.48 | Yellowish white |
2D vs. 3D Similarity Analysis
The compound’s similarity to analogs depends on computational methods:
- 2D Similarity (PubChem Subgraph Fingerprint) : Prioritizes structural motifs (e.g., sulfonamide group, isoindol-dione core). Threshold: Tanimoto coefficient ≥0.6.
- 3D Similarity (ROCS Gaussian Shape Overlay): Evaluates steric and chemical feature alignment (e.g., hydrogen-bond donors/acceptors). Threshold: ST ≥0.8 (shape), CT ≥0.5 (feature), ComboT ≥1.3 .
Key Findings :
Complementarity : 2D methods detect analogs with conserved scaffolds (e.g., 5a–5d), while 3D methods identify shape-matched heterocycles (e.g., F4, F5) despite divergent connectivity .
Neighbor Preference Index (NPI) : For this compound, a high 3D-NPI (+0.62) suggests its bioactivity is more dependent on spatial feature alignment than topological similarity .
Virtual Screening : ROCS-based 3D screening outperforms 2D methods in identifying diverse actives (AUC: 0.78 vs. 0.65), critical for scaffold-hopping applications .
Research Implications
- Synthetic Optimization : Elongating the acyl chain beyond hexanamide (5c) reduces yield and thermal stability, favoring shorter linkers for scalable synthesis .
- Biological Relevance : The 4-sulfamoylphenyl group’s orientation in 3D space (CT score ≥0.5) likely determines target selectivity, as seen in carbonic anhydrase inhibitors .
- Database Limitations : PubChem’s 3D conformer sampling (≤10 conformers/compound) may underrepresent dynamic binding poses, necessitating molecular dynamics validation .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis route of this compound?
Utilize Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like factorial design can minimize the number of trials while maximizing yield and purity . Additionally, leverage reactor design principles (e.g., continuous flow systems) to enhance reproducibility and scalability .
Q. How can researchers ensure the purity of the synthesized compound?
Implement orthogonal analytical techniques:
- Chromatography : Use reverse-phase HPLC with UV detection to resolve epimers or co-eluting impurities, adjusting mobile phase composition as needed .
- Spectroscopy : Confirm structural integrity via -NMR and -NMR, cross-referencing with computational predictions for stereochemical assignments .
Q. What methodologies are critical for characterizing the compound’s stability under varying conditions?
Conduct accelerated stability studies (e.g., thermal stress at 40–60°C, pH variations) paired with mass spectrometry to track degradation products. Compare experimental data with quantum chemical simulations (e.g., transition state modeling) to predict degradation pathways .
Q. How should researchers validate the compound’s structural conformation?
Combine X-ray crystallography for absolute stereochemical determination with vibrational spectroscopy (FTIR) to confirm functional groups. Cross-validate results with density functional theory (DFT) calculations to reconcile discrepancies between experimental and theoretical spectra .
Advanced Research Questions
Q. What computational approaches can elucidate the compound’s interaction with biological targets?
Apply molecular dynamics (MD) simulations to model binding kinetics with sulfamoyl-associated enzymes. Use free-energy perturbation (FEP) calculations to predict affinity changes caused by stereochemical modifications. Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can contradictory data from spectroscopic and chromatographic analyses be resolved?
Deploy machine learning (ML)-driven tools to harmonize datasets:
Q. What interdisciplinary frameworks enhance the study of this compound’s pharmacological potential?
Integrate chemical biology techniques (e.g., activity-based protein profiling) with metabolomics to map off-target interactions. Leverage cheminformatics pipelines to prioritize analogs for synthesis based on ADMET predictions .
Q. How can quantum chemical calculations refine reaction mechanism hypotheses?
Perform intrinsic reaction coordinate (IRC) analyses to map energy landscapes for key steps (e.g., cyclization or sulfamoyl group incorporation). Compare computed activation energies with experimental kinetic data to validate transition states .
Q. What strategies mitigate scalability challenges in transitioning from lab-scale to pilot-scale synthesis?
Adopt process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in larger reactors .
Q. How can AI-driven platforms accelerate the discovery of derivatives with improved properties?
Implement generative adversarial networks (GANs) to design novel analogs, prioritizing candidates with enhanced solubility or reduced cytotoxicity. Validate designs via high-throughput virtual screening (HTVS) against target databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
